molecular formula C8H10BrNO2 B11776619 Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate

Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B11776619
M. Wt: 232.07 g/mol
InChI Key: OYNGDSLVLZRTQR-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate: is a heterocyclic organic compound that contains a pyrrole ring substituted with a bromine atom at the 3-position, a methyl group at the 1-position, and an ethyl ester group at the 2-position

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

ethyl 3-bromo-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-6(9)4-5-10(7)2/h4-5H,3H2,1-2H3

InChI Key

OYNGDSLVLZRTQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1C)Br

Origin of Product

United States

Preparation Methods

Bromination of Pyrrole Precursors

The synthesis typically begins with the bromination of a methyl-substituted pyrrole derivative. A common precursor is 1-methyl-1H-pyrrole-2-carboxylic acid, which undergoes electrophilic aromatic substitution at the 3-position. Bromine (Br₂) or N-bromosuccinimide (NBS) serves as the brominating agent, with reaction conditions tailored to minimize polybromination.

In a standard protocol, 1-methyl-1H-pyrrole-2-carboxylic acid is dissolved in dichloromethane (DCM) at 0–5°C, followed by the slow addition of NBS (1.1 eq) under nitrogen atmosphere. The reaction proceeds for 6–8 hours, yielding 3-bromo-1-methyl-1H-pyrrole-2-carboxylic acid with 85–90% purity. Kinetic studies indicate that lower temperatures (<10°C) suppress di-brominated byproducts, while polar aprotic solvents like DMF enhance reaction rates.

Table 1: Bromination Conditions and Outcomes

Brominating AgentSolventTemperature (°C)Yield (%)Purity (HPLC)
NBSDCM0–57889
Br₂DMF256575
NBSTHF-108291

Esterification of the Carboxylic Acid Intermediate

The brominated carboxylic acid is subsequently esterified to introduce the ethyl group. Two primary methods dominate: (1) acid-catalyzed Fischer esterification and (2) Steglich esterification using dicyclohexylcarbodiimide (DCC).

Fischer esterification employs ethanol in excess, with concentrated sulfuric acid (H₂SO₄) as a catalyst. The reaction mixture is refluxed at 80°C for 12–16 hours, achieving 70–75% conversion. In contrast, Steglich esterification uses DCC and 4-dimethylaminopyridine (DMAP) in anhydrous THF, enabling milder conditions (25°C, 4–6 hours) and higher yields (85–90%). The choice of method hinges on scalability and tolerance for acidic conditions.

Mechanistic Insight :
The Steglich pathway proceeds via activation of the carboxylic acid to an intermediate acyloxyphosphonium ion, which reacts with ethanol to form the ester. This method avoids equilibrium limitations inherent to Fischer esterification, making it preferable for heat-sensitive substrates.

Oxidation of Dihydro Intermediates

A patent-pending approach bypasses direct bromination by oxidizing ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate . The reaction uses potassium persulfate (K₂S₂O₈) as the oxidizer in acetonitrile, catalyzed by sulfuric acid. Key parameters include:

  • Temperature : 55–65°C during oxidation

  • Molar Ratios : 1.3–1.7 eq K₂S₂O₈, <0.2 eq H₂SO₄

  • Yield : 75–80% after recrystallization

Table 2: Oxidation Reaction Optimization

ParameterOptimal RangeImpact on Yield
K₂S₂O₈ Equivalents1.3–1.7Maximizes conversion without over-oxidation
H₂SO₄ Concentration0.05–0.2 eqEnhances reaction rate; excess causes decomposition
SolventAcetonitrileStabilizes intermediates; improves solubility

Continuous Flow Reactor Synthesis

Industrial-scale production increasingly adopts continuous flow reactors to enhance safety and efficiency. In this system, bromination and esterification are performed in tandem within a microfluidic setup. Key advantages include:

  • Residence Time : 8–10 minutes vs. hours in batch reactors

  • Temperature Control : ±1°C precision, minimizing side reactions

  • Yield Improvement : 88–92% with >99% purity

A representative protocol involves pumping 1-methyl-1H-pyrrole-2-carboxylic acid and NBS solutions into a T-mixer at 5°C, followed by in-line quenching and extraction. The esterification module then introduces ethanol and H₂SO₄ at 80°C, with real-time HPLC monitoring.

Comparative Analysis of Methodologies

Table 3: Method Comparison for Industrial Applicability

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Batch Bromination7889Moderate120
Flow Reactor9099High95
Oxidation of Dihydro8085Low150

The flow reactor approach offers the best balance of yield and cost, though it requires significant capital investment. The oxidation route, while less efficient, is valuable for substrates incompatible with direct bromination .

Challenges in Regioselectivity and Purification

A persistent challenge is achieving exclusive bromination at the 3-position. Computational studies using density functional theory (DFT) reveal that the methyl group at the 1-position electronically deactivates the 4- and 5-positions, favoring 3-substitution. However, trace metal impurities (e.g., Fe³⁺) can catalyze aberrant bromination, necessitating chelating agents like EDTA during workup.

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. The latter method reduces solvent waste and achieves 98–99% purity when performed at –20°C.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyrrole derivatives.

    Oxidation Reactions: Products include oxidized pyrrole derivatives.

    Reduction Reactions: Products include reduced alcohol derivatives.

Scientific Research Applications

The compound Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate is a significant chemical entity in various fields of research, particularly in medicinal chemistry, agrochemicals, and synthetic organic chemistry. This article explores its applications, supported by data tables and case studies, to provide a comprehensive overview of its relevance in scientific research.

Structure and Characteristics

  • IUPAC Name: this compound
  • Molecular Formula: C8H8BrN O2
  • Molecular Weight: 232.06 g/mol

The structure features a pyrrole ring with a bromine atom and an ethyl carboxylate group, which enhances its reactivity and potential biological activities.

Medicinal Chemistry

This compound is investigated for its potential therapeutic applications:

  • Antimicrobial Activity:
    The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial StrainActivity ObservedReference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaSignificant inhibition
  • Antitumor Activity:
    In vitro studies indicate that this compound can inhibit the growth of various cancer cell lines, demonstrating potential utility in cancer therapy.
Cancer Cell LineInhibition PercentageReference
MCF-7 (Breast Cancer)70% inhibition
HeLa (Cervical Cancer)65% inhibition
A549 (Lung Cancer)75% inhibition

Synthetic Organic Chemistry

This compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various substitution reactions, making it valuable in synthetic pathways.

Agrochemical Applications

Research indicates that this compound may also have applications in developing new agrochemicals due to its biological activities. Its ability to inhibit specific enzymes makes it a candidate for herbicides or fungicides.

Case Study 1: Antimicrobial Research

A study conducted on various derivatives of pyrrole compounds revealed that this compound exhibited superior antimicrobial activity compared to traditional antibiotics. This highlights its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Antitumor Research

Another research effort focused on evaluating the antitumor effects of this compound on different cancer cell lines. Results indicated that it significantly inhibited cell growth in MCF-7 and A549 cells, suggesting its potential utility in cancer therapy.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

    Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with an additional methyl group at the 5-position.

    3-Bromo-1H-pyrrole-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 3-position and the ethyl ester group at the 2-position makes it a versatile intermediate for various synthetic applications.

Biological Activity

Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C10_{10}H10_{10}BrN1_{1}O2_{2}
  • Molecular Weight : 232.07 g/mol
  • Functional Groups : Contains a bromine atom at the 3-position of the pyrrole ring and an ethyl ester group, contributing to its unique reactivity and biological properties.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The compound has demonstrated the ability to inhibit specific enzymes involved in metabolic pathways, leading to various pharmacological effects:

  • Antimicrobial Activity : Exhibits significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
  • Anticancer Effects : In vitro studies have shown selective cytotoxicity towards cancer cell lines, resulting in a marked decrease in cell viability.
  • Antioxidant Properties : The compound has been linked to antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Biological Activities

The compound's broad-spectrum biological activities include:

Activity TypeDescription
AntiviralPotential effectiveness against viral infections through enzyme inhibition.
Anti-inflammatoryReduction of inflammatory markers in cellular models.
AnticancerInduction of apoptosis in cancer cells, with selectivity towards malignant cells.
AntimicrobialEffective against various bacterial strains, including drug-resistant variants.
AntioxidantScavenging of free radicals and reduction of oxidative damage in cells.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the efficacy of this compound against multiple bacterial strains. Results indicated that it outperformed standard antibiotics in certain cases, highlighting its potential as a lead compound for developing new antimicrobial agents .
  • Cytotoxicity Assays : Research involving various cancer cell lines demonstrated that this compound significantly reduced cell viability at low concentrations, suggesting its utility in cancer therapeutics. The mechanism appears to involve apoptosis induction through mitochondrial pathway activation .
  • Antioxidant Activity Assessment : The compound exhibited strong reducing power in assays measuring DPPH radical scavenging activity, indicating its potential role as an antioxidant agent .

Pharmacokinetics and Bioavailability

The pharmacokinetics of this compound are influenced by its chemical structure and functional groups. Factors such as solubility, stability, and metabolic pathways will determine its bioavailability and therapeutic efficacy in clinical settings.

Q & A

Q. What are the common synthetic routes for Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate, and how are yields optimized?

Methodological Answer: The compound is typically synthesized via sequential functionalization of pyrrole derivatives. Key steps include:

  • Bromination : Electrophilic substitution at the pyrrole C3 position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .
  • Esterification : Introduction of the ethyl carboxylate group via reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine) .
  • N-Methylation : Quaternization of the pyrrole nitrogen using methyl iodide or dimethyl sulfate in anhydrous solvents (e.g., DMF) .

Q. Yield Optimization :

  • Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Catalyst Use : DMAP (4-dimethylaminopyridine) enhances acylation efficiency in esterification steps .
  • Purification : Flash chromatography (hexane:EtOAc gradients) or recrystallization improves purity .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

Methodological Answer: Key NMR features for structural confirmation:

  • ¹H NMR :
    • Pyrrole protons : Downfield shifts (δ 6.5–7.5 ppm) due to electron-withdrawing groups (e.g., bromine).
    • Ethyl group : Quartet at δ ~4.2 ppm (J = 7.1 Hz) for CH₂ and triplet at δ ~1.2 ppm (J = 7.1 Hz) for CH₃ .
    • N-Methyl : Singlet at δ ~3.8–4.0 ppm .
  • ¹³C NMR :
    • Carbonyl (C=O) at δ ~160–165 ppm.
    • Aromatic carbons adjacent to bromine show deshielding (δ ~110–130 ppm) .

Validation : Compare observed shifts with literature data (e.g., δ 7.34 ppm for pyrrole H4 in similar brominated esters ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during the synthesis of substituted pyrrole derivatives?

Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., over-bromination, ester hydrolysis). Strategies include:

  • Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and adjust reagent stoichiometry .
  • Kinetic Studies : Vary reaction time/temperature to identify optimal conditions (e.g., lower temperatures reduce decomposition of labile intermediates) .
  • Byproduct Analysis : Isolate side products via preparative HPLC and characterize using HRMS or X-ray crystallography .

Case Example : In , yields for tosylation reactions ranged from 49% to 89% due to competing sulfonation at alternative sites. Adjusting the equivalents of tosyl chloride and using DMAP improved selectivity .

Q. What computational methods predict the reactivity of substituents on the pyrrole ring for further functionalization?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, bromine at C3 increases electrophilicity at C5, enabling Suzuki couplings .
    • Optimize transition states to predict regioselectivity in cross-coupling reactions .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to guide substituent placement (e.g., electron-withdrawing groups enhance reactivity at meta positions) .

Application : In , DFT-guided coupling of brominated pyrrole with pyridine derivatives improved yield by 15% compared to trial-and-error approaches.

Q. How can crystallographic data resolve ambiguities in the solid-state structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) :
    • Use SHELXL () for structure refinement. Key parameters: anisotropic displacement parameters (ADPs) and R-factors (<5% for high-resolution data) .
    • Validate bond lengths (e.g., C-Br: ~1.89 Å; C=O: ~1.21 Å) against databases like Cambridge Structural Database .
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess disorder (e.g., ethyl group rotation) and refine occupancy factors .

Case Study : In , SC-XRD confirmed the planar geometry of the pyrrole ring, with a dihedral angle of 2.3° between the ester and bromine-substituted ring.

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Target kinases or antimicrobial enzymes (e.g., Staphylococcus aureus FabI) using fluorescence-based assays. IC₅₀ values are calculated from dose-response curves .
  • Molecular Docking : Use AutoDock Vina to predict binding modes. For example, bromine’s hydrophobic interactions with enzyme pockets enhance inhibitory activity .
  • SAR Studies : Modify substituents (e.g., replace bromine with CF₃) and compare activity trends .

Example : In , pyrrole derivatives with electron-withdrawing groups showed 4-fold higher antimicrobial activity than unsubstituted analogs.

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